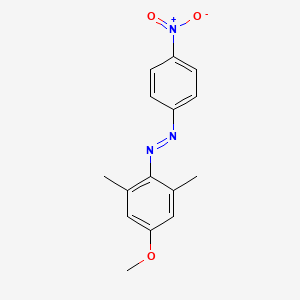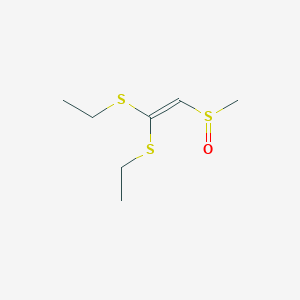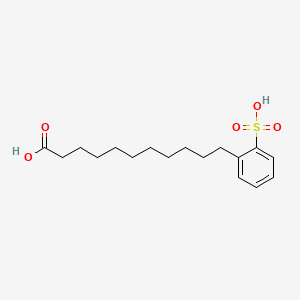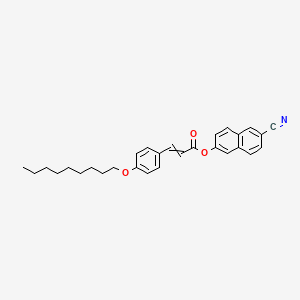![molecular formula C9H17N B14409689 1,4-Dimethyloctahydrocyclopenta[b]pyrrole CAS No. 87390-50-9](/img/structure/B14409689.png)
1,4-Dimethyloctahydrocyclopenta[b]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that belongs to the class of pyrroles. Pyrroles are five-membered nitrogen-containing aromatic compounds that are key structural units in many natural products and synthetic compounds
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyloctahydrocyclopenta[b]pyrrole can be synthesized through various methods. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine . This reaction can be conducted under neutral or weakly acidic conditions, and the addition of a weak acid such as acetic acid can accelerate the reaction .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes. For example, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can be used to produce N-substituted pyrroles . This method offers good tolerance to sensitive functional groups and can be conducted at room temperature with an O2 balloon as the oxidant .
化学反应分析
Types of Reactions
1,4-Dimethyloctahydrocyclopenta[b]pyrrole can undergo various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrolines or pyrrolidines.
Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring undergoes substitution at the C2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Pyrrolines and pyrrolidines.
Reduction: Pyrrolidines.
Substitution: Halogenated or sulfonylated pyrroles.
科学研究应用
1,4-Dimethyloctahydrocyclopenta[b]pyrrole has several scientific research applications:
作用机制
The mechanism of action of 1,4-Dimethyloctahydrocyclopenta[b]pyrrole involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
1,4-Dimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:
Pyrrole: A simpler structure with a single nitrogen atom in a five-membered ring.
Pyrrolidine: A saturated five-membered ring with a nitrogen atom, lacking the aromaticity of pyrrole.
Imidazole: A five-membered ring containing two nitrogen atoms, with different electronic properties compared to pyrrole.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
属性
CAS 编号 |
87390-50-9 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC 名称 |
1,4-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C9H17N/c1-7-3-4-9-8(7)5-6-10(9)2/h7-9H,3-6H2,1-2H3 |
InChI 键 |
TVAGIGBXXDYAJE-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2C1CCN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B14409606.png)
![2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one](/img/structure/B14409614.png)
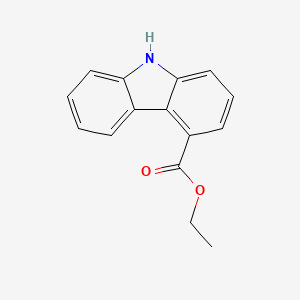
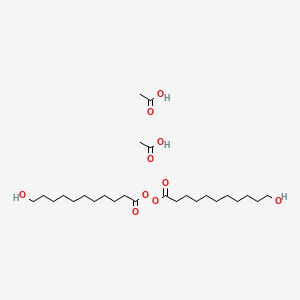

![Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate](/img/structure/B14409635.png)
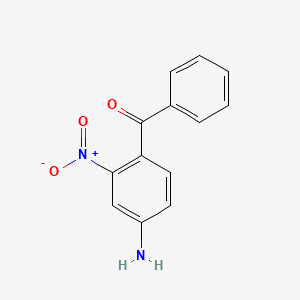
![4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide](/img/structure/B14409648.png)
